![molecular formula C9H14O B139303 Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) CAS No. 130405-17-3](/img/structure/B139303.png)
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI), also known as endo-borneol acetate, is a bicyclic monoterpene ketone. It is a colorless liquid with a pleasant odor and is widely used in the fragrance and flavor industry. In recent years, endo-borneol acetate has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) acetate is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of inflammatory mediators and the modulation of neuronal activity.
Efectos Bioquímicos Y Fisiológicos
Endo-borneol acetate has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to have antitumor effects by inducing apoptosis and inhibiting tumor cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) acetate is its relatively low toxicity, making it suitable for use in laboratory experiments. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its complex chemical structure can make it challenging to synthesize and purify.
Direcciones Futuras
There are several potential future directions for research on Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) acetate. One area of interest is its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the exact mechanism of action and to determine the optimal dosage and administration route for these applications. Other potential future directions include exploring its potential as an anti-inflammatory and analgesic agent and investigating its potential in the treatment of various types of cancer.
Métodos De Síntesis
Endo-borneol acetate can be synthesized through the reaction of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an acetylation reaction, resulting in the formation of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) acetate and acetic acid.
Aplicaciones Científicas De Investigación
Endo-borneol acetate has been shown to have various therapeutic properties, including anti-inflammatory, analgesic, and antitumor activities. It has also been found to have a positive effect on the central nervous system, with studies suggesting it may have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
130405-17-3 |
|---|---|
Nombre del producto |
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]ethanone |
InChI |
InChI=1S/C9H14O/c1-6(10)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3/t7-,8+,9+/m0/s1 |
Clave InChI |
NDZIFIKZHLSCFR-DJLDLDEBSA-N |
SMILES isomérico |
CC(=O)[C@H]1C[C@H]2CC[C@@H]1C2 |
SMILES |
CC(=O)C1CC2CCC1C2 |
SMILES canónico |
CC(=O)C1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



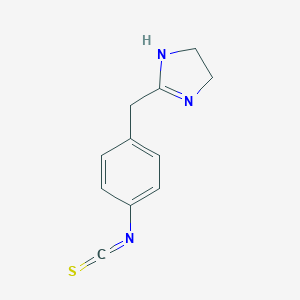
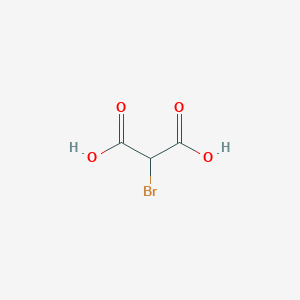
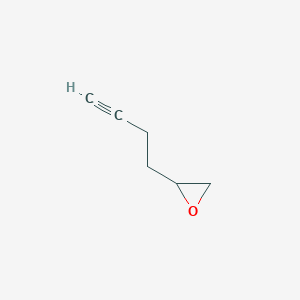
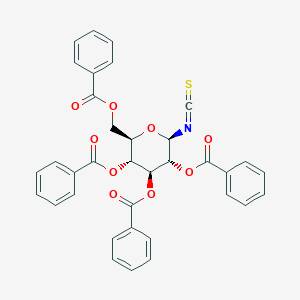
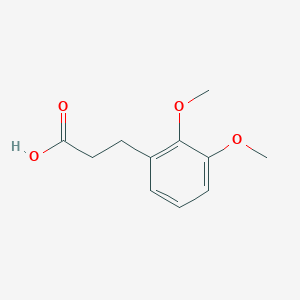
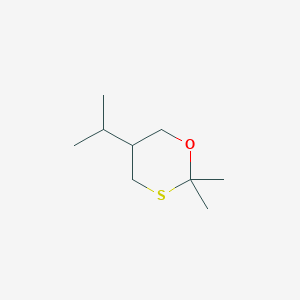

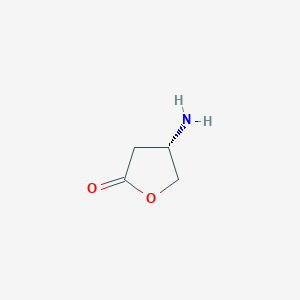
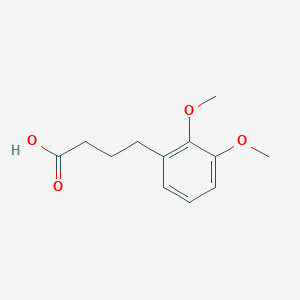
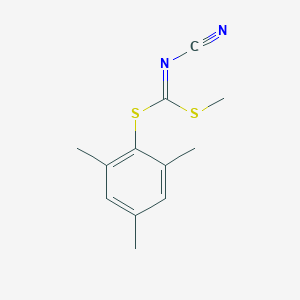
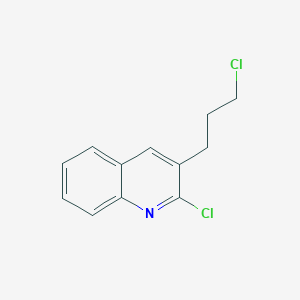
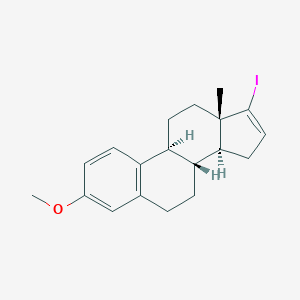
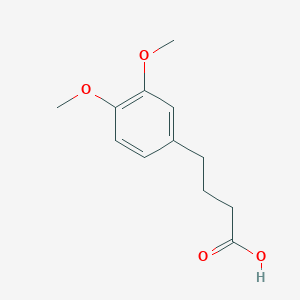
![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)